molecular formula C5H11NO2 B2387702 1-Aminopent-4-ene-2,3-diol CAS No. 1495454-39-1

1-Aminopent-4-ene-2,3-diol

Cat. No.: B2387702
CAS No.: 1495454-39-1
M. Wt: 117.148
InChI Key: RIBWZLJVEAAKEZ-UHFFFAOYSA-N
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Description

1-Aminopent-4-ene-2,3-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a five-carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopent-4-ene-2,3-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide, which facilitates the syn dihydroxylation of the alkene to form the diol . Another approach is the anti-dihydroxylation using meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopent-4-ene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1-Aminopent-4-ene-2,3-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminopent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of sphingosine kinase 1, affecting multiple survival signaling pathways and inducing apoptosis in certain cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

    Sphingosine: A structurally related compound with similar biological activities.

    Glycerol: Another diol with two hydroxyl groups but lacking the amino group and double bond.

    Ethanolamine: Contains an amino group and a hydroxyl group but differs in the carbon chain structure.

Uniqueness: 1-Aminopent-4-ene-2,3-diol is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-aminopent-4-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(7)5(8)3-6/h2,4-5,7-8H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBWZLJVEAAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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